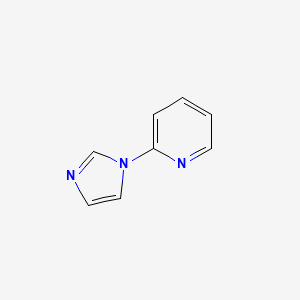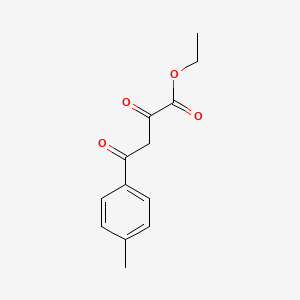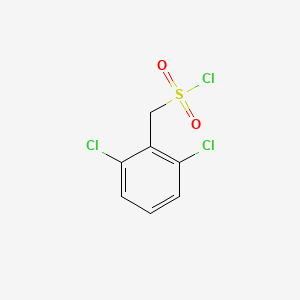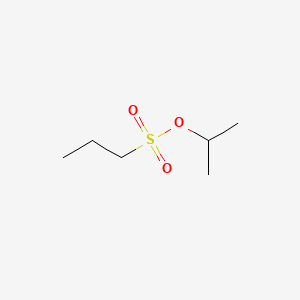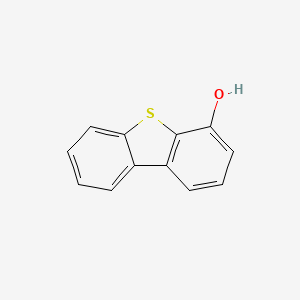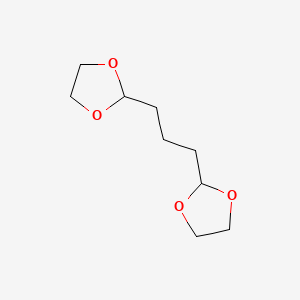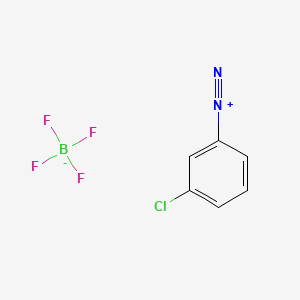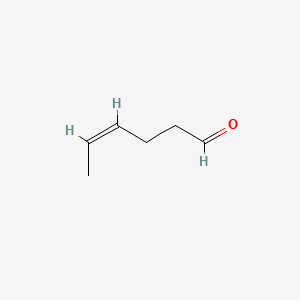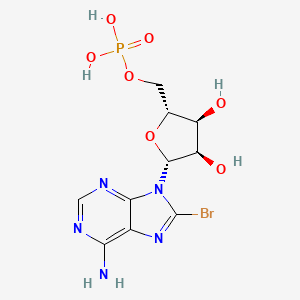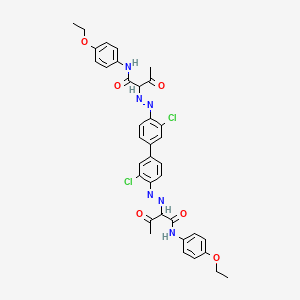
2-Methyl-5-nitroquinoline
Übersicht
Beschreibung
2-Methyl-5-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Methyl-5-nitroquinoline, has been studied extensively. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . For instance, a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent has been reported .Chemical Reactions Analysis
The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines like 2-Methyl-5-nitroquinoline has been studied . The reaction involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline .Wissenschaftliche Forschungsanwendungen
Prodrug Systems for Reductive Activation
2-Methyl-5-nitroquinoline and its derivatives are studied for their potential as prodrug systems. They are designed for bioreductive activation, a process where the drug is activated in the body by reduction, typically in hypoxic (low oxygen) conditions. This is useful for targeting hypoxic tumor cells in cancer treatments (Couch et al., 2008).
Hypoxia-Selective Cytotoxins
Certain nitroquinoline derivatives show promise as hypoxia-selective cytotoxins. These compounds have been studied for their ability to selectively target and kill cells in low-oxygen environments, which is a characteristic of many solid tumors. This makes them potential candidates for cancer treatment (Denny et al., 1992).
Antimalarial Activity
Research has been conducted on the antimalarial activity of quinoline derivatives, including those related to 2-Methyl-5-nitroquinoline. These compounds have shown effectiveness against resistant strains of malaria in preclinical models, suggesting their potential as antimalarial agents (Werbel et al., 1986).
Synthesis of Pyrroloquinolines
Nitroquinolines, closely related to 2-Methyl-5-nitroquinoline, have been used in the synthesis of pyrroloquinolines, a class of compounds with various biological activities. These synthetic pathways are valuable in medicinal chemistry for the development of new drugs (Roberts et al., 1997).
Fungicidal Activity
Some derivatives of nitroquinolines exhibit fungicidal properties, making them candidates for use in agriculture as protection against fungal diseases. This application is crucial in ensuring crop health and yield (Ustinov et al., 2019).
Cancer Research
Nitroquinolines have been extensively studied in cancer research. They have been used to induce tumors in animal models to study the mechanisms of carcinogenesis and test potential cancer treatments. This research contributes significantly to our understanding of cancer and the development of new therapies (Tatematsu et al., 1975).
Wirkmechanismus
Zukünftige Richtungen
Quinoline derivatives, including 2-Methyl-5-nitroquinoline, have shown substantial biological activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The focus is on creating compounds with wide-ranging pharmacological activities .
Eigenschaften
IUPAC Name |
2-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHADKRGUJCHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304032 | |
| Record name | 2-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23877-94-3 | |
| Record name | 23877-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

